2,3'-Dichloro-4'-fluorobenzophenone

Descripción

Chemical Nomenclature and Classification

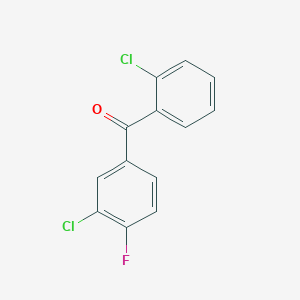

2,3'-Dichloro-4'-fluorobenzophenone (CAS 951889-98-8) is a halogenated aromatic ketone with the molecular formula $$ \text{C}{13}\text{H}{7}\text{Cl}_{2}\text{FO} $$ and a molecular weight of 269.09 g/mol. Its IUPAC name is (3-chloro-4-fluorophenyl)(2-chlorophenyl)methanone , reflecting its structural features:

- Two aromatic rings bridged by a carbonyl group ($$ \text{C=O} $$)

- Chlorine substituents at positions 2 and 3'

- A fluorine atom at position 4'

Structural Classification :

| Property | Description |

|---|---|

| Core structure | Diaryl ketone |

| Substituent pattern | Ortho-chloro, para-fluoro |

| Hybridization | $$ \text{sp}^2 $$-hybridized carbonyl |

This compound belongs to the halogenated benzophenone family, characterized by electron-withdrawing groups that modulate reactivity.

Historical Development and Discovery

The synthesis of this compound emerged from advances in Friedel-Crafts acylations and halogenation techniques. Key milestones include:

- 2004 : Lukacs et al. demonstrated its preparation via Friedel-Crafts reaction between 4-fluorobenzoyl chloride and 1,2-dichlorobenzene using $$ \text{AlCl}_3 $$, achieving 64% yield.

- 2015 : Patent WO2016058896A1 highlighted its role as an intermediate in synthesizing trifluoroethyl ketones for agrochemical applications.

- 2022 : Flow chemistry approaches optimized its use in photochemical hydrogen atom transfer (HAT) reactions for pyridine functionalization.

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQJVKIDBBSIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214605 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-98-8 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Using Halogenated Benzotrichlorides

The preparation generally proceeds via the following steps:

- Catalyst Dispersion: Anhydrous aluminum chloride (AlCl3) is dispersed finely in a dry, inert solvent (e.g., 1,2-dichloroethane) at low temperature (0–5 °C) to activate the catalyst.

- Addition of Halogenated Aromatic Substrate: The halogenated benzene derivative (e.g., 2,3-dichlorobenzene or 4-fluorobenzene) is added to the catalyst mixture under stirring and cooling.

- Dropwise Addition of Benzotrichloride: The halogenated benzotrichloride (e.g., 4-fluorobenzotrichloride) is added slowly over 10–30 minutes to control reaction rate and temperature, forming an intermediate dichloromethyl compound.

- Reaction Time: The mixture is stirred at low temperature for 10–30 minutes to complete acylation.

- Hydrolysis: The intermediate is then hydrolyzed by adding water and heating to azeotropic temperature (approximately 100–140 °C) for 4–6 hours to convert the dichloromethyl intermediate into the benzophenone.

- Isolation and Purification: After cooling, the product is filtered, dried, and recrystallized from solvents such as methanol to yield pure 2,3'-Dichloro-4'-fluorobenzophenone.

Reaction Conditions and Ratios

| Component | Typical Amount / Ratio | Notes |

|---|---|---|

| Aluminum chloride (AlCl3) | 65–195 parts by weight | Catalyst, anhydrous |

| Halogenated benzene | 200–1000 parts by weight | Substrate for acylation |

| Halogenated benzotrichloride | 100 parts by weight | Acylating agent |

| Water | 600–1800 parts by weight | For hydrolysis step |

| Temperature | 0–25 °C (acylation), 100–140 °C (hydrolysis) | Controlled to optimize yield |

| Reaction time | 10–30 min (acylation), 4–6 hours (hydrolysis) | Ensures complete conversion |

Yield and Purity

- Yields typically range from 85% to 91% under optimized conditions.

- Purity after recrystallization exceeds 99.9% as confirmed by gas chromatography.

- Melting point is consistent with literature values (approx. 107–108 °C).

Research Findings and Analytical Data

- NMR Characterization: Proton NMR spectra show characteristic aromatic proton signals consistent with substitution patterns:

- Peaks around δ 7.28 ppm correspond to hydrogens ortho to fluorine.

- Peaks near δ 7.81 ppm correspond to hydrogens ortho to the carbonyl group.

- Selectivity: The method demonstrates high selectivity for monoacylation without overreaction or halogen displacement.

- Scalability: The process is amenable to scale-up due to mild reaction conditions and straightforward work-up.

Comparative Notes on Related Compounds

While direct preparation methods for this compound are less frequently detailed in open literature, analogous compounds such as 4,4'-difluorobenzophenone and 2,5-dichloro-4'-fluorobenzophenone share similar synthetic principles. These include:

- Use of Friedel-Crafts acylation with halogenated benzotrichlorides.

- Aluminum chloride as catalyst.

- Hydrolysis of dichloromethyl intermediates.

- Recrystallization purification.

This similarity supports the reliability of the described method for this compound synthesis.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Catalyst preparation | Anhydrous AlCl3 in 1,2-dichloroethane, 0–5 °C | Activated Lewis acid catalyst |

| Acylation | Halogenated benzene + halogenated benzotrichloride, 0–25 °C, 10–30 min | Formation of dichloromethyl intermediate |

| Hydrolysis | Water addition, heating to azeotropic temperature (100–140 °C), 4–6 h | Conversion to benzophenone |

| Isolation | Cooling, filtration, drying | Crude product |

| Purification | Recrystallization from methanol | Pure this compound |

Análisis De Reacciones Químicas

Types of Reactions

2,3’-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Nucleophilic Substitution: Substituted benzophenones with various functional groups.

Reduction: 2,3’-Dichloro-4’-fluorobenzhydrol.

Oxidation: 2,3’-Dichloro-4’-fluorobenzoic acid.

Aplicaciones Científicas De Investigación

Polymer Chemistry

One of the significant applications of 2,3'-dichloro-4'-fluorobenzophenone is in the synthesis of fluorinated polymers. Fluorinated polymers are known for their superior thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound into polymeric structures can enhance these characteristics.

Case Study: Trifluoromethylated Poly(ether ether ketone)s

Research has demonstrated that substituting traditional benzophenone derivatives with this compound can lead to the formation of novel poly(ether ether ketone) (PEEK) materials with enhanced properties. For instance, studies have shown that polymers synthesized from this compound exhibit improved thermal stability and mechanical strength compared to their non-fluorinated counterparts .

| Polymer Type | Substitution | Properties Enhanced |

|---|---|---|

| Trifluoromethylated PEEK | 10%, 50%, 100% substitution | Increased thermal stability |

| Fluorinated Poly(ether ether ketone) | Replacement of benzophenone derivatives | Improved chemical resistance and strength |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Isoxazolines

In organic synthesis, this compound has been used as a precursor for isoxazoline derivatives, which are important in medicinal chemistry due to their biological activities. The process involves several steps where this compound undergoes transformations to yield isoxazoline-substituted products with pesticidal properties .

| Intermediate Compound | Final Product | Application |

|---|---|---|

| This compound | Isoxazoline derivatives | Pesticides and pharmaceuticals |

Mecanismo De Acción

The mechanism of action of 2,3’-Dichloro-4’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic effects of key analogs:

Key Observations :

- Chlorine and fluorine substituents enhance electron-withdrawing effects, increasing reactivity toward nucleophilic attacks compared to methyl groups .

- Para-substituted analogs (e.g., 4,4'-difluoro) exhibit higher symmetry, leading to elevated melting points (106–109°C for 4,4'-difluorobenzophenone) compared to ortho/meta-substituted derivatives .

Physical Properties

Melting points and stability vary with substituent positions:

The target compound likely has a higher melting point than 2-chloro-4'-fluorobenzophenone due to additional chlorine substituents enhancing intermolecular forces.

Actividad Biológica

2,3'-Dichloro-4'-fluorobenzophenone (C13H8Cl2F O) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including cytotoxicity, antimicrobial properties, and its potential role in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzophenone structure. This specific arrangement contributes to its distinct chemical reactivity and biological interactions. The molecular formula is C13H8Cl2F O, with a molecular weight of approximately 269.1 g/mol.

This compound acts primarily as an electrophile , enabling it to react with nucleophiles in biological systems. This interaction can modify or inhibit the activity of enzymes and proteins, influencing various biological pathways. Understanding these mechanisms is crucial for exploring its therapeutic applications.

Cytotoxicity

Cytotoxicity studies are essential in assessing the safety and efficacy of compounds in drug development. In vitro assays using mammalian cell lines have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay, a standard method for evaluating cell viability, has been employed to quantify these effects.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | 15.2 | Significant reduction in cell viability |

| MCF-7 (breast) | 12.5 | Induces apoptosis through caspase activation |

| A549 (lung) | 18.0 | Cell cycle arrest observed |

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate effectiveness |

| Candida albicans | 16 | Strong antifungal activity |

The compound's ability to inhibit microbial growth suggests potential applications in pharmaceuticals and as a preservative in food and cosmetic products.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on HeLa cells revealed that treatment led to significant apoptosis. The mechanism was linked to the activation of caspases, which are crucial for programmed cell death. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various benzophenone derivatives, this compound exhibited superior antimicrobial properties compared to its analogs. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.

Q & A

Q. What are the primary synthetic routes for 2,3'-Dichloro-4'-fluorobenzophenone, and how do their yields compare under standard conditions?

- Methodological Answer : The synthesis often involves halogen substitution or catalytic carbonylation. For example, Friedel-Crafts reactions using fluorobenzene derivatives and chlorinated benzoyl chlorides (e.g., 3-nitro-4-chlorobenzoyl chloride) with AlCl₃ as a catalyst can yield intermediates like 3-nitro-4-chloro-4'-fluorobenzophenone . Alternative routes may employ enzymatic reduction systems, such as whole-cell biocatalysts combining alcohol dehydrogenase (ADH) and glucose-6-phosphate dehydrogenase (G-6-PDH), which achieve enantioselective reduction with >99% ee . Yields vary: enzymatic methods report ~89% yield, while Friedel-Crafts pathways depend on reaction optimization (e.g., temperature, stoichiometry).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation, particularly to confirm fluorine and chlorine substituent positions. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used for purity assessment. For related fluorobenzophenones, GC-MS and IR spectroscopy have been applied to monitor reaction intermediates and functional groups (e.g., carbonyl stretching frequencies) .

Q. What safety protocols are recommended for handling halogenated benzophenones in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid dust formation and ensure adequate ventilation. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and consulting a physician .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be optimized using whole-cell biocatalysts?

- Methodological Answer : Substrate loading limitations (~20 g/L) in whole-cell systems can be addressed by permeabilizing cell membranes or using co-substrates like glucose to enhance cofactor regeneration (e.g., NADPH). pH control (4–6) and temperature optimization (25–30°C) improve enzyme activity. Permeabilized cells may allow higher substrate concentrations compared to intact cells .

Q. What strategies resolve contradictions in reported reaction yields for halogenated benzophenone syntheses?

- Methodological Answer : Discrepancies often arise from varying catalytic systems (e.g., homogeneous vs. heterogeneous catalysts) or purification methods. For example, distillation under reduced pressure or extraction with benzene can improve yields by minimizing side products . Systematic parameter screening (e.g., catalyst loading, reaction time) and reproducibility studies using standardized protocols are critical.

Q. How does pH influence the synthesis of fluorinated benzophenone derivatives, and what mechanistic insights explain this?

- Methodological Answer : In reactions involving amines or oximes (e.g., synthesis of 4’-(2,4-Difluorophenoxy)acetophenone), pH 3–6 stabilizes intermediates and prevents undesired side reactions like hydrolysis. Acidic conditions protonate reactive sites, directing electrophilic substitution, while neutral pH may favor nucleophilic attack . Real-time pH monitoring with automated titrators ensures consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.